N-(4-methoxy-2-methylphenyl)thiolan-3-amine
Description
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(4-methoxy-2-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NOS/c1-9-7-11(14-2)3-4-12(9)13-10-5-6-15-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3 |
InChI Key |
BTXYXCHDFRRSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Aromatic Amine Precursor Synthesis
The aromatic amine precursor, 4-methoxy-2-methylaniline (or closely related derivatives), is typically prepared via:
- Acylation of anisidine derivatives : Starting from p-anisidine (4-methoxyaniline), an acylation step using organic acids such as formic acid or acetic acid forms N-acylated intermediates (e.g., N-(4-methoxyphenyl)acetamide).
- Catalytic condensation : The N-acylated intermediate undergoes a palladium-catalyzed condensation with halotoluene derivatives (e.g., para-bromotoluene or para-chlorotoluene) in the presence of alkali (potassium tert-butoxide, sodium tert-butoxide, or cesium carbonate) and ligands such as tri-tert-butylphosphine. This forms N-acyl-4-methoxydiphenylamine derivatives.
- Deacylation (alcoholysis) : Treatment with potassium hydroxide in methanol removes the acyl group, yielding crude 4-methoxy-N-4-methylphenyl amine.
- Purification : Distillation and crystallization afford the pure aromatic amine precursor.
This multi-step method is mild, high-yielding, and suitable for industrial scale due to cheap raw materials and optimized reaction conditions.
Summary Table of Preparation Steps and Conditions
Research Findings and Considerations
- The palladium-catalyzed condensation step is crucial for introducing the methyl substituent on the phenyl ring with high selectivity and yield.
- The use of coupling agents such as HATU and EDC enables efficient amide bond formation under mild conditions, minimizing side reactions and degradation of sensitive groups.
- Purification by crystallization ensures high purity, essential for downstream applications.
- Industrial scalability is supported by the use of inexpensive reagents, mild conditions, and high conversion rates reported in patent literature.
- Potential alternative synthetic routes include multi-component reactions catalyzed by Lewis acids, though these require further optimization for this specific compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated phenyl derivatives, nitro phenyl derivatives.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key physicochemical parameters and structural features of N-(4-methoxy-2-methylphenyl)thiolan-3-amine with its analogs:
*LogP values estimated using fragment-based methods.
Key Observations:
- Heterocycle Impact : Replacing thiolan (tetrahydrothiophene) with oxolane (tetrahydrofuran) reduces LogP due to oxygen’s higher polarity vs. sulfur, improving aqueous solubility .
- Bioactivity : Thiazole-containing analogs (e.g., ) exhibit antibacterial activity, suggesting that heterocyclic cores enhance target specificity .
Biological Activity
N-(4-methoxy-2-methylphenyl)thiolan-3-amine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiolane ring structure, which is known for its ability to interact with various biological targets. The methoxy and methyl groups contribute to the compound's lipophilicity, enhancing its permeability through cellular membranes.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Activity : Several studies have reported that derivatives of thiolane compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro studies demonstrated activity against fungi such as Candida albicans, indicating its potential as an antifungal agent .
- Enzyme Inhibition : Research has indicated that the compound may act as an inhibitor for various enzymes involved in metabolic pathways. This is particularly relevant for its potential use in treating conditions related to enzyme dysregulation .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Interaction : The presence of the thiolane moiety allows for covalent bonding with enzyme active sites, potentially leading to inhibition of enzymatic activity .
- Receptor Modulation : The compound may influence neurotransmitter systems in the brain, suggesting a role in neuropharmacology .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiolane derivatives, including this compound, revealed significant antimicrobial activity. The disc diffusion method was employed to assess efficacy against various bacterial strains, with inhibition zones ranging from 15 mm to 25 mm depending on the concentration used .
Study 2: Enzyme Inhibition
In a pharmacological study, this compound was tested for its ability to inhibit acyl coenzyme A cholesterol acyltransferase (ACAT). Results indicated a dose-dependent inhibition, highlighting its potential as a therapeutic agent for hyperlipidemia .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
